Allyl phenyl sulfone
Overview
Description
Allyl phenyl sulfone, also known as (2-Propen-1-ylsulfonyl)benzene, is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl sulfone group (C6H5SO2-).
Mechanism of Action
Target of Action
Allyl phenyl sulfone is a versatile synthetic intermediate in organic chemistry . Its primary targets are various biochemical processes, particularly those involving cysteine proteases . The compound’s interaction with these targets can inhibit their function, making it a valuable tool in medicinal chemistry .
Mode of Action
The mode of action of this compound involves its ability to act as a radical acceptor . It undergoes a reaction at the γ-position of the sulfone, promoting a homolytic scission of the C–S bond . This reaction is a key part of the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
The affected biochemical pathways primarily involve the functionalization of sulfones . This compound participates in these pathways, enabling catalytic C–C and C–X bond construction . The downstream effects of these pathways include the synthesis of natural products and the development of new synthetic methodologies .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. Its molecular weight of 18224 and its liquid form suggest that it may have certain bioavailability characteristics
Result of Action
The result of this compound’s action is the inhibition of various enzymatic processes . This inhibition occurs through the compound’s interaction with its targets, leading to changes in their function . In addition, the compound’s participation in sulfone functionalization pathways can lead to the synthesis of natural products .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its reactivity can be affected by the presence of other compounds, such as Cs2CO3 . Additionally, its efficacy and stability may be influenced by temperature, as suggested by its storage temperature of 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenyl sulfone can be synthesized through several methods. One common approach involves the dehydrative sulfination of allylic alcohols. This reaction is typically carried out under mild conditions, yielding water as the only byproduct. The reaction tolerates a wide range of functional groups and can be performed on a gram scale . Another method involves the use of palladium-catalyzed reactions, where allylic alcohols are activated in situ to form allyl phenyl sulfones .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium catalysts and other reagents is optimized to ensure high yields and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Allyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted allyl phenyl sulfones
Scientific Research Applications
Allyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules through various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- Allyl methyl sulfone
- Phenyl vinyl sulfone
- Ethyl vinyl sulfone
Comparison: Allyl phenyl sulfone is unique due to the presence of both an allyl group and a phenyl sulfone group. This combination imparts distinct reactivity and versatility compared to similar compounds. For instance, allyl methyl sulfone lacks the aromatic ring, which affects its reactivity and applications. Phenyl vinyl sulfone and ethyl vinyl sulfone have different alkyl groups, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
prop-2-enylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIULIVYSQNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066025 | |
Record name | (Allylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-05-8 | |
Record name | (2-Propen-1-ylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16212-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl phenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl phenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, (2-propen-1-ylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Allylsulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (allylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Allyl phenyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KT5U3YH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl phenyl sulfone?
A1: this compound has the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, common characterization techniques like 1H NMR and 13C NMR are frequently employed to confirm its structure and analyze reaction products.
Q3: How does this compound influence the surface properties of materials?
A3: Research indicates that this compound plasma treatment can modify the surface of low-density polyethylene (LDPE) by incorporating hydrophilic sulfur-containing and oxygen-containing functionalities. [] This treatment significantly increases surface hydrophilicity, although this effect diminishes over time due to the diffusion of these functional groups into the bulk material. []
Q4: Are there any applications of this compound in improving the performance of batteries?
A4: Yes, recent research highlights the potential of this compound as an electrolyte additive in silicon-based lithium-ion batteries. [] It contributes to the formation of a robust solid electrolyte interphase film on the SiOx/C electrode, enhancing its interfacial stability and long-term cycling performance. []
Q5: What is the significance of this compound in palladium-catalyzed reactions?
A5: Allyl phenyl sulfones serve as excellent precursors to allylzincs in palladium-catalyzed zinc-ene cyclization reactions. [, ] This approach offers advantages over using allyl acetates, particularly in forming five-membered rings with specific stereochemistry. []
Q6: Can you elaborate on the use of this compound in synthesizing cycloalkane derivatives?
A6: this compound plays a crucial role in various synthetic strategies for cycloalkane derivatives. One method involves reacting its lithiated derivative with epoxymesylates, enabling the efficient construction of cyclopropanes, cyclopentanes, and cyclohexanes. [, , ] This methodology has proven particularly valuable in the total synthesis of natural products. [, , ]
Q7: What is the role of proazaphosphatrane catalysts in reactions involving this compound?
A7: Proazaphosphatrane catalysts facilitate the dimerization of this compound, yielding a specific dimer with E configuration. [] They also catalyze the isomerization of this compound, leading to an isomerization/dimerization product. []
Q8: How do structural modifications of this compound impact its reactivity?
A8: While the provided research doesn't delve into specific SAR studies, it highlights the versatility of this compound as a building block in organic synthesis. Modifications at the allylic position, such as the introduction of substituents, can significantly influence its reactivity in various reactions, including cyclizations and additions.
Q9: Is there any information available regarding the stability of this compound under various conditions?
A9: The provided research primarily focuses on the synthetic applications of this compound. Further investigation is needed to determine its stability profile under different conditions, such as exposure to light, heat, or various solvents.
Q10: What analytical techniques are employed to study this compound?
A10: Various analytical techniques are essential for characterizing and quantifying this compound and its derivatives. These include chromatographic methods like high-performance liquid chromatography (HPLC) [] and spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. [, ]
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